METHYL 4-(5-{[(6Z)-5-IMINO-2-(4-METHYLPHENYL)-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
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Overview
Description
Methyl 4-(5-{(Z)-[5-imino-2-(4-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoate is a complex organic compound with a unique structure that includes a thiadiazolo[3,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(5-{[(6Z)-5-IMINO-2-(4-METHYLPHENYL)-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves multiple steps. The key steps include the formation of the thiadiazolo[3,2-a]pyrimidine core and the subsequent functionalization to introduce the furan and benzoate groups. Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-{(Z)-[5-imino-2-(4-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound .
Scientific Research Applications
Methyl 4-(5-{(Z)-[5-imino-2-(4-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound, interacting with specific biological targets.
Medicine: Research could explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which METHYL 4-(5-{[(6Z)-5-IMINO-2-(4-METHYLPHENYL)-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (6Z)-5-Imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- (5Z)-5-[(2-Amino-4-methylphenyl)imino]-3,3-dimethylcyclohexanone
Uniqueness
Methyl 4-(5-{(Z)-[5-imino-2-(4-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thiadiazolo[3,2-a]pyrimidine core and the specific functional groups attached to it differentiate it from other similar compounds, potentially leading to unique reactivity and applications .
Properties
Molecular Formula |
C25H18N4O4S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
methyl 4-[5-[(Z)-[5-imino-2-(4-methylphenyl)-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C25H18N4O4S/c1-14-3-5-16(6-4-14)23-28-29-21(26)19(22(30)27-25(29)34-23)13-18-11-12-20(33-18)15-7-9-17(10-8-15)24(31)32-2/h3-13,26H,1-2H3/b19-13-,26-21? |
InChI Key |
QHQDLOBGPLQTHB-CCHDUMJESA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C(=N)C(=CC4=CC=C(O4)C5=CC=C(C=C5)C(=O)OC)C(=O)N=C3S2 |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN3C(=N)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)C(=O)OC)/C(=O)N=C3S2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=N)C(=CC4=CC=C(O4)C5=CC=C(C=C5)C(=O)OC)C(=O)N=C3S2 |
Origin of Product |
United States |
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